

An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin is a naturally occurring dihydrochalcone, a class of polyphenolic compounds found in various plants.[1] Structurally, it is characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. This compound has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic, antioxidant, and antidiabetic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **davidigenin**, supported by experimental data and methodologies.

Chemical Structure and Identification

Davidigenin is systematically known as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[3] It belongs to the 2'-hydroxy-dihydrochalcones class of organic compounds.[4]

Table 1: Chemical Identification of **Davidigenin**



Identifier	Value	
IUPAC Name	1-(2,4-dihydroxyphenyl)-3-(4- hydroxyphenyl)propan-1-one[3]	
Synonyms	2',4,4'-Trihydroxydihydrochalcone, Isoliquiritigenin metabolite M5[3]	
CAS Number	23130-26-9[3]	
Molecular Formula	C15H14O4[3]	
Molecular Weight	258.27 g/mol [3]	
SMILES	C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O) O)O[3]	
InChI	InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8- 14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16- 17,19H,3,8H2[3]	
InChlKey	UDGKKUWYNITJRX-UHFFFAOYSA-N[3]	

Physicochemical Properties

Davidigenin is a hydrophobic molecule and is practically insoluble in water.[4] It is typically found as a powder and is soluble in various organic solvents.

Table 2: Physicochemical Properties of **Davidigenin**

Property	Value
Appearance	Powder
Melting Point	140-142 °C
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Practically insoluble in water.[4]
XlogP (predicted)	3.0



Spectroscopic Data

The structural elucidation of **davidigenin** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- ¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR data for **davidigenin** are available in public databases, which can be used as a reference for the identification of the compound from natural extracts.[4]
- Mass Spectrometry: The fragmentation pattern of davidigenin in mass spectrometry is crucial for its identification. Dihydrochalcones, like other flavonoids, undergo characteristic fragmentation, often involving retro-Diels-Alder (RDA) reactions, dehydration, and loss of CO.[1][5]
- Infrared (IR) Spectroscopy: The IR spectrum of **davidigenin** would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, and the aromatic C=C bonds.

Biological Activities and Pharmacological Properties

Davidigenin has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

Antispasmodic Activity

Davidigenin has demonstrated significant antispasmodic effects. It induces a concentration-dependent relaxation of histamine-precontracted guinea pig ileum and acetylcholine-precontracted rat duodenum.[2][6] The mechanism of action appears to be non-competitive inhibition of histamine and acetylcholine-induced contractions.[2][6]

Antioxidant Activity

While **davidigenin** itself did not show direct antiradical activity in a DPPH assay, the crude extracts from which it is isolated have shown antioxidant properties.[2][6] This suggests that the



overall antioxidant effect of the plant extracts may be due to a synergistic effect of multiple compounds.

Aldose Reductase Inhibition

Davidigenin has been identified as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.[2] This suggests a potential role for **davidigenin** in the management of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Table 3: Quantitative Biological Activity Data for Davidigenin

Activity	Assay	Result (EC50 / IC50)
Antispasmodic	Histamine pre-contracted guinea pig ileum	8.04 ± 0.81 μg/mL[2][6]
Antispasmodic	Acetylcholine pre-contracted rat duodenum	9.35 ± 0.30 μg/mL[2][6]
Aldose Reductase Inhibition	Not specified	12.70 μM[2]

Signaling Pathways

The precise signaling pathways modulated by **davidigenin** are not yet fully elucidated. However, flavonoids, the broader class of compounds to which **davidigenin** belongs, are known to interact with various signaling cascades. For instance, many flavonoids are known to modulate the NF-kB and MAPK signaling pathways, which are crucial in inflammation and cell proliferation.[7][8][9] Further research is required to specifically delineate the signaling pathways through which **davidigenin** exerts its biological effects.

Experimental Protocols Bioassay-Guided Isolation of Davidigenin from Mascarenhasia arborescens

This protocol describes the isolation of **davidigenin** using its antispasmodic activity to guide the fractionation process.[2][6]



- Extraction: The plant material (e.g., powdered leaves or bark) is extracted with methanol.
- Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity, such as hexane, methylene chloride, ethyl acetate, and butanol.
- Bioassay: Each fraction is tested for its antispasmodic activity on isolated guinea pig ileum pre-contracted with histamine (3x10⁻⁶ M).[2][6]
- Fractionation of Active Partition: The most active fraction (e.g., methylene chloride partition) is subjected to further chromatographic separation, such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
- Purification: Fractions showing high activity are further purified using techniques like preparative HPLC to yield pure davidigenin.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantification of Davidigenin by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of **davidigenin** in plant extracts.[2]

- Column: A C18 column is typically used.[10]
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution
 (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is
 commonly employed.[10] The specific gradient and flow rate would need to be optimized for
 the specific column and system.
- Detection: Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of **davidigenin**.
- Quantification: Quantification is achieved by comparing the peak area of davidigenin in the sample to a calibration curve constructed with known concentrations of a pure davidigenin standard.



DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound. [11][12][13]

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[13]
- Reaction: The test sample (davidigenin or plant extract) is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[13]
- Measurement: The absorbance of the solution is measured at a wavelength of around 517
 nm using a spectrophotometer.[13]
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.

Visualizations



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Caption: Bioassay-guided fractionation workflow for the isolation of davidigenin.

Conclusion

Davidigenin is a dihydrochalcone with a well-characterized chemical structure and promising biological activities, particularly as an antispasmodic and an aldose reductase inhibitor. The experimental protocols for its isolation and quantification are established, providing a solid foundation for further research. While its precise molecular mechanisms and interactions with cellular signaling pathways require more in-depth investigation, the existing data suggest that



davidigenin is a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive technical overview to support ongoing and future research efforts in this area.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221241#chemical-structure-and-properties-of-davidigenin]

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